Dianhydrodaunomycinone
Description
Dianhydrodaunomycinone (CAS 32434-04-1) is a structurally simplified derivative of the anthracycline antibiotic daunorubicin, a chemotherapeutic agent used in oncology . Unlike daunorubicin, which contains a glycosidic amino sugar moiety, this compound represents the aglycone core—a tetracyclic anthraquinone structure with hydroxyl, methoxy, and ketone functional groups . This compound is significant in pharmaceutical research as a metabolite or synthetic intermediate in the production and degradation of anthracyclines, influencing pharmacokinetic and toxicity profiles .
Properties
Molecular Formula |
C21H14O6 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-acetyl-6,11-dihydroxy-7-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C21H14O6/c1-9(22)10-6-7-11-13(8-10)20(25)16-17(18(11)23)21(26)15-12(19(16)24)4-3-5-14(15)27-2/h3-8,24,26H,1-2H3 |
InChI Key |
UCJFNJIXWXLHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dianhydrodaunomycinone can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dianhydrodaunomycinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Dianhydrodaunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Dianhydrodaunomycinone exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription . The compound’s cytotoxic activity is primarily due to its ability to induce DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Dianhydrodaunomycinone is compared below with key analogs within the anthracycline family and related impurities/metabolites:
Key Differences and Implications
Sugar Moiety: this compound lacks the amino sugar present in daunorubicin and doxorubicin, reducing its ability to intercalate DNA and bind topoisomerase II effectively . This structural simplification limits its direct anticancer activity but makes it valuable for studying metabolic pathways. In contrast, daunorubicin’s sugar moiety enhances solubility and target specificity, contributing to its clinical efficacy .
Such modifications may affect drug stability and necessitate rigorous impurity profiling during manufacturing.
Biological Activity: Daunorubicinol, a reduced metabolite of daunorubicin, exhibits diminished cytotoxicity due to the conversion of the C-13 ketone to a hydroxyl group. This highlights how minor structural changes significantly impact therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
